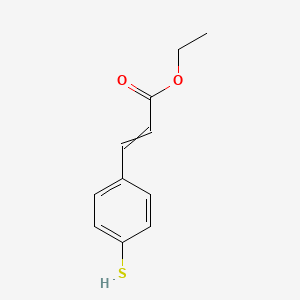

Ethyl 4-mercaptocinnamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to Ethyl 4-mercaptocinnamate involves multi-step chemical reactions that yield products with significant biological activities. For instance, the synthesis of ethyl esters from 2-mercaptothieno [2,3-d] pyrimidin-4(3H)-ones, obtained by cyclization of thienylthioureas in acidic medium, exhibits analgesic, anti-inflammatory, and anticonvulsant activities, suggesting a complex synthesis pathway that could be applicable to Ethyl 4-mercaptocinnamate (Devani, M. B., et al., 1976).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, reveals a mixture of cis and trans isomers, determined through 1H nuclear magnetic resonance and 13C nuclear magnetic resonance spectroscopy. This suggests that Ethyl 4-mercaptocinnamate might also exhibit isomeric forms, which could influence its chemical behavior and biological activity (Sumida, Y., & Vogl, O., 1981).

Chemical Reactions and Properties

Ethyl 4-mercaptocinnamate and similar compounds are involved in various chemical reactions that underline their chemical properties. For example, the synthesis of ethyl α-mercaptoacetate and ethyl α-mercaptopropionate dianions for producing α,β-unsaturated esters from carbonyl compounds demonstrates the reactivity of the mercapto group, which could be relevant for understanding the chemical behavior of Ethyl 4-mercaptocinnamate (TanakaKazuhiko, et al., 1977).

Physical Properties Analysis

The synthesis and characterization of heterobifunctional poly(ethylene glycol) derivatives containing mercapto and acetal terminals provide insights into the physical properties such as solubility, stability, and molecular weight, which are crucial for the application of Ethyl 4-mercaptocinnamate in various fields (Akiyama, Y., et al., 2000).

Chemical Properties Analysis

Studies on sulfur-containing chelating agents, including ethyl β-mercaptothiocinnamates, highlight the chelating ability with metals, forming stable chelates with copper and nickel. This indicates the potential of Ethyl 4-mercaptocinnamate to form metal complexes, influencing its chemical properties and applications (Tanaka, H., & Yokoyama, A., 1962).

Wissenschaftliche Forschungsanwendungen

Photoisomerization in Sunscreen Agents

Ethyl 4-mercaptocinnamate, closely related to ethyl ferulate, has been studied for its photoisomerization properties. In a study examining ethyl ferulate (a similar compound), it was found to possess long-lived electronic excited states, an unexpected trait for an effective sunscreen agent. This study suggests that even slight changes, like those caused by a non-polar solvent in sunscreen blends, can significantly impact the effectiveness of such compounds as sunscreening agents (Horbury et al., 2017).

Synthesis for Educational Purposes

The synthesis and characterization of a sunscreen analog, ethyl trans-4-methoxycinnamate, provides an educational insight into organic chemistry processes. This compound, related to ethyl 4-mercaptocinnamate, allows students to explore concepts such as carbonyl condensation reactions and carboxylic acid esterifications, connecting the structure of the compound to its ability to absorb ultraviolet light (Stabile & Dicks, 2004).

Antimicrobial and Pharmacological Screening

Compounds synthesized from ethyl esters, including those related to ethyl 4-mercaptocinnamate, have been evaluated for various pharmacological activities. Studies have found significant antimicrobial activity in compounds derived from ethyl esters, indicating their potential in pharmacological applications (Devani et al., 1976).

Enantioselective Organocatalytic Reactions

Research has also explored the use of ethyl 4-mercaptocinnamate in enantioselective organocatalytic reactions. One such study developed a novel process using this compound to promote double Michael addition reactions, resulting in chiral tetrahydrothiophenes with high enantioselectivities (Li et al., 2007).

Use in Analytical Methods

Ethyl 4-mercaptocinnamate, due to its mercapto groups, can be relevant in analytical methods for determining these groups in proteins. A study using N-Ethylmaleimide for the determination of mercapto groups in proteins showcases the importance of such compounds in biochemical analyses (Leslie et al., 1962).

Anti-Inflammatory and Anti-Angiogenic Effects

A study on ethyl-p-methoxycinnamate isolated from Kaempferia galanga revealed significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis, suggesting its therapeutic potential for inflammatory and angiogenesis-related diseases (Umar et al., 2014).

Zukünftige Richtungen

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.

Eigenschaften

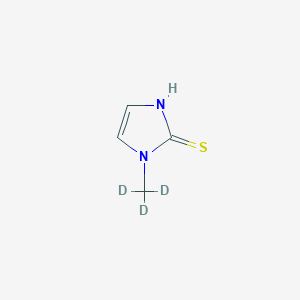

IUPAC Name |

ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJDLLHNAYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652582 | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-mercaptocinnamate | |

CAS RN |

1076198-07-6 | |

| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)